2-(4-Azidomethylphenyl)isothiazol-3-one 2-(4-Azidomethylphenyl)isothiazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13978367
InChI: InChI=1S/C10H8N4OS/c11-13-12-7-8-1-3-9(4-2-8)14-10(15)5-6-16-14/h1-6H,7H2
SMILES:
Molecular Formula: C10H8N4OS
Molecular Weight: 232.26 g/mol

2-(4-Azidomethylphenyl)isothiazol-3-one

CAS No.:

Cat. No.: VC13978367

Molecular Formula: C10H8N4OS

Molecular Weight: 232.26 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Azidomethylphenyl)isothiazol-3-one -

Specification

Molecular Formula C10H8N4OS
Molecular Weight 232.26 g/mol
IUPAC Name 2-[4-(azidomethyl)phenyl]-1,2-thiazol-3-one
Standard InChI InChI=1S/C10H8N4OS/c11-13-12-7-8-1-3-9(4-2-8)14-10(15)5-6-16-14/h1-6H,7H2
Standard InChI Key ASFICOPHJRBDCX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CN=[N+]=[N-])N2C(=O)C=CS2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemical Properties

2-(4-Azidomethylphenyl)isothiazol-3-one is characterized by a bicyclic framework comprising an isothiazol-3-one ring fused to a phenyl group substituted with an azidomethyl moiety. The IUPAC name, 2-[4-(azidomethyl)phenyl]-1,2-thiazol-3-one, reflects this arrangement. Key identifiers include:

PropertyValue
Molecular FormulaC10H8N4OS\text{C}_{10}\text{H}_{8}\text{N}_{4}\text{OS}
Molecular Weight232.26 g/mol
Canonical SMILESC1=CC(=CC=C1CN=[N+]=[N-])N2C(=O)C=CS2
InChI KeyASFICOPHJRBDCX-UHFFFAOYSA-N
PubChem CID53315311

The azide group (N3-\text{N}_3) introduces reactivity for click chemistry applications, while the isothiazolone core contributes to antimicrobial activity through thiol-mediated disruption of microbial membranes.

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for verifying purity and structure. The 1H^1\text{H}-NMR spectrum exhibits signals for the phenyl protons (δ 7.2–7.5 ppm), azidomethyl methylene (δ 4.3 ppm), and isothiazolone ring protons (δ 6.8–7.0 ppm). High-resolution MS confirms the molecular ion peak at m/z 232.26.

Synthesis Pathways and Reaction Mechanisms

Challenges in Synthesis

  • Azide Stability: The azide group’s thermal sensitivity necessitates low-temperature reactions.

  • Byproduct Formation: Competing reactions may yield undesired isomers or decomposition products, requiring rigorous purification.

Antimicrobial Activity and Mechanisms

Broad-Spectrum Efficacy

Isothiazolones, including 2-(4-Azidomethylphenyl)isothiazol-3-one, inhibit bacterial and fungal growth by:

  • Disrupting Cellular Respiration: Binding to thiol groups in microbial enzymes, such as dehydrogenases.

  • Membrane Permeabilization: Interacting with phospholipid bilayers to induce leakage.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H}-NMR: Resolves proton environments in the phenyl and isothiazolone rings.

  • 13C^{13}\text{C}-NMR: Identifies carbonyl (C=O) and thiocarbonyl (C=S) carbons at δ 170–180 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS in positive ion mode generates a predominant [M+H]+^+ peak at m/z 233.27, corroborating the molecular weight.

Industrial and Research Applications

Preservative Systems

  • Paints and Coatings: Prevents microbial degradation in water-based products.

  • Cosmetics: Used in concentrations ≤0.01% to inhibit spoilage organisms.

Click Chemistry Applications

The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis:

R–C≡CH+2-(4-Azidomethylphenyl)isothiazol-3-oneCu(I)R–Triazole–Isothiazolone\text{R–C≡CH} + \text{2-(4-Azidomethylphenyl)isothiazol-3-one} \xrightarrow{\text{Cu(I)}} \text{R–Triazole–Isothiazolone}

Future Research Directions

Synthetic Optimization

  • Catalyst Development: Exploring organocatalysts to improve azide incorporation efficiency.

  • Green Chemistry: Solvent-free or aqueous-phase synthesis to reduce environmental impact.

Biomedical Applications

  • Anticancer Agents: Investigating thiol-targeting mechanisms in tumor cells.

  • Antibiofilm Coatings: Functionalizing medical devices to prevent microbial colonization.

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